molecular formula C22H13N3O6 B4292021 2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID

2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID

Cat. No.: B4292021
M. Wt: 415.4 g/mol
InChI Key: XGZWGOSLLZYGPG-UHFFFAOYSA-N
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Description

(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with a pyranochromene system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid typically involves multi-component reactions (MCRs). One efficient method involves the three-component condensation reaction of isatins, malononitrile, and dimedone in the presence of a catalyst such as triethylammonium hydrogen sulfate under ambient and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and short reaction times.

Industrial Production Methods

the principles of green chemistry, such as the use of ionic liquids as catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of (2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid is unique due to its combination of an indole moiety with a pyranochromene system, creating a spiro linkage.

Properties

IUPAC Name

2-(2'-amino-3'-cyano-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O6/c23-9-13-19(24)31-18-11-5-1-4-8-15(11)30-20(28)17(18)22(13)12-6-2-3-7-14(12)25(21(22)29)10-16(26)27/h1-8H,10,24H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZWGOSLLZYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=CC=CC=C5N(C4=O)CC(=O)O)C(=C(O3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Reactant of Route 2
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Reactant of Route 3
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Reactant of Route 4
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Reactant of Route 5
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Reactant of Route 6
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID

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